molecular formula C19H30O4 B1609384 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one CAS No. 77398-92-6

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

Cat. No.: B1609384
CAS No.: 77398-92-6
M. Wt: 322.4 g/mol
InChI Key: BCIWKKMTBRYQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is a phenolic compound commonly found in ginger. It is known for its various biological activities, including anti-inflammatory and antioxidant properties. This compound is also referred to as a type of gingerol, which contributes to the pungent taste of ginger .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one typically involves the condensation of vanillin with acetone, followed by a series of reduction and oxidation steps. The reaction conditions often include the use of catalysts such as sodium borohydride for reduction and potassium permanganate for oxidation .

Industrial Production Methods

In industrial settings, the compound can be extracted from ginger rhizomes using solvent extraction methods. The extracted compound is then purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Additionally, it modulates various molecular targets involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one is unique due to its specific hydroxyl and methoxy substitutions on the phenyl ring, which contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWKKMTBRYQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10414992
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

475.00 to 477.00 °C. @ 760.00 mm Hg
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77398-92-6, 23513-08-8
Record name 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 - 30 °C
Record name (S)-[8]-Gingerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Reactant of Route 3
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Reactant of Route 4
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Reactant of Route 5
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Reactant of Route 6
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.